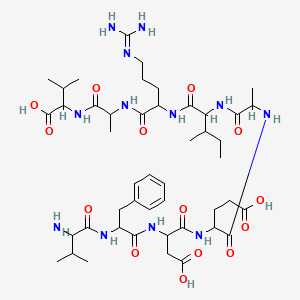

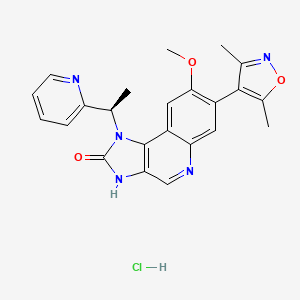

Enantiomer of Sofosbuvir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enantiomer of Sofosbuvir is an this compound, a prescription medicine for the treatment of patients with chronic hepatitis C. There is no biological activity report on this compound until now.

科学的研究の応用

Pharmacological Properties and Clinical Efficacy Sofosbuvir, a nucleotide hepatitis C virus (HCV) NS5B polymerase inhibitor, exhibits pangenotypic antiviral activity and a high genetic barrier to resistance. It has shown remarkable clinical efficacy in patients with chronic hepatitis C across various genotypes, with high sustained virological response (SVR) rates. Particularly, interferon-free treatment with sofosbuvir plus ribavirin has been effective in patients with HCV genotypes 1, 2, and 3, and in special populations such as patients co-infected with HCV and HIV, and those undergoing liver transplantation. The tolerability of oral sofosbuvir is generally favorable, making it an important advancement in chronic hepatitis C treatment (Keating, 2014) (Liu et al., 2014).

Analytical and Bioanalytical Methods The analytical methods for detecting and quantifying Sofosbuvir in pharmaceutical formulations and biological samples have been a subject of research. Techniques such as HPLC-based methods with UV/Vis spectrophotometric, fluorescence, and mass spectrometric detection are commonly utilized. The development of these analytical methods is crucial for future Sofosbuvir analytical approaches or investigations (Pathak, Bhardwaj, & Godela, 2022).

Therapeutic Efficacy in Special Populations Sofosbuvir-based regimens have been demonstrated to be safe and effective in patients with special conditions such as chronic and end-stage kidney disease. Clinical trials and real-world practice settings indicate that full-dose sofosbuvir-based regimens have high rates of efficacy and acceptable safety and tolerability profiles in these populations, without increased risk for cardiac adverse events or clinically meaningful changes in kidney function (Sise, McQuaid, & Martin, 2021).

Model-Based Meta-Analysis Model-based meta-analysis has been utilized to compare the efficacy of sofosbuvir-based treatments in patients with chronic HCV infection. This method generates knowledge regarding hypothetical head-to-head trials that have not been conducted previously, providing insights into the effectiveness of various sofosbuvir-based treatments (Pérez‐Pitarch et al., 2016).

Health Economic Evaluations Health economic evaluations of sofosbuvir for the treatment of chronic hepatitis C have been conducted to assess its cost-effectiveness compared with regimens without sofosbuvir. Despite the high treatment costs, sofosbuvir-based regimens are considered cost-effective in most patients, addressing the current debate regarding pricing and affordability (Luhnen et al., 2016).

特性

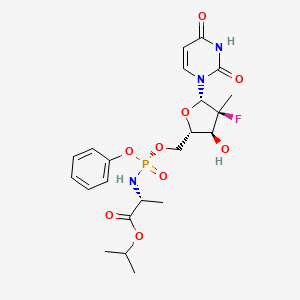

分子式 |

C₂₂H₂₉FN₃O₉P |

|---|---|

分子量 |

529.45 |

IUPAC名 |

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1 |

InChIキー |

TTZHDVOVKQGIBA-JSNLVWLESA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

製品の起源 |

United States |

Retrosynthesis Analysis

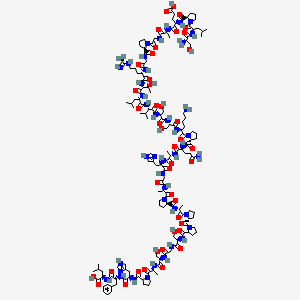

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)

![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)